3-(3-Hydroxy-4-methylphenyl)propanoic acid
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Overview
Description
3-(3-Hydroxy-4-methylphenyl)propanoic acid is an organic compound with the molecular formula C10H12O3 It is a derivative of phenylpropanoic acid, characterized by the presence of a hydroxy group and a methyl group on the aromatic ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Hydroxy-4-methylphenyl)propanoic acid can be achieved through several methods. One common approach involves the reaction of 3-hydroxy-4-methylbenzaldehyde with malonic acid in the presence of a base, followed by decarboxylation to yield the desired product. The reaction conditions typically include:
Base: Sodium hydroxide or potassium hydroxide
Solvent: Ethanol or water
Temperature: Reflux conditions
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods, such as catalytic hydrogenation of the corresponding cinnamic acid derivative. This process can be optimized for higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
3-(3-Hydroxy-4-methylphenyl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium
Reduction: Lithium aluminum hydride in anhydrous ether
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid
Major Products Formed
Oxidation: 3-(3-Oxo-4-methylphenyl)propanoic acid
Reduction: 3-(3-Hydroxy-4-methylphenyl)propanol
Substitution: 3-(3-Nitro-4-methylphenyl)propanoic acid
Scientific Research Applications
3-(3-Hydroxy-4-methylphenyl)propanoic acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential antioxidant properties and its role in metabolic pathways.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of 3-(3-Hydroxy-4-methylphenyl)propanoic acid involves its interaction with various molecular targets and pathways. For instance, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress. In biological systems, it may modulate enzyme activities and gene expression related to inflammation and cell proliferation.
Comparison with Similar Compounds
Similar Compounds
3-(4-Hydroxy-3-methoxyphenyl)propanoic acid: Known for its antioxidant and anti-inflammatory properties.
3-Hydroxy-4-methoxyphenylacetic acid: Used as a biomarker for coffee consumption and has antioxidant activity.
4-Hydroxy-3-methylbenzoic acid: Studied for its potential therapeutic effects.
Uniqueness
3-(3-Hydroxy-4-methylphenyl)propanoic acid is unique due to its specific substitution pattern on the aromatic ring, which influences its chemical reactivity and biological activity. Its combination of hydroxy and methyl groups provides distinct properties compared to other similar compounds.
Properties
Molecular Formula |
C10H12O3 |
---|---|
Molecular Weight |
180.20 g/mol |
IUPAC Name |
3-(3-hydroxy-4-methylphenyl)propanoic acid |
InChI |
InChI=1S/C10H12O3/c1-7-2-3-8(6-9(7)11)4-5-10(12)13/h2-3,6,11H,4-5H2,1H3,(H,12,13) |
InChI Key |
YUAHOXOOEVYDTA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)CCC(=O)O)O |
Origin of Product |
United States |
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